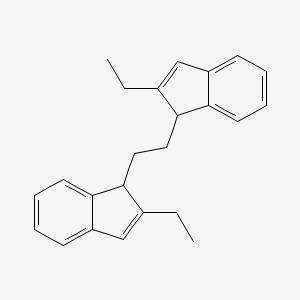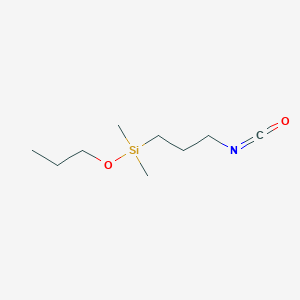
(3-Isocyanatopropyl)(dimethyl)propoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Isocyanatopropyl)(dimethyl)propoxysilane: is an organosilicon compound characterized by the presence of an isocyanate group and a silane group. This compound is notable for its reactivity and versatility, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isocyanatopropyl)(dimethyl)propoxysilane typically involves the reaction of a suitable silane precursor with an isocyanate compound. One common method includes the reaction of 3-isocyanatopropyltrimethoxysilane with dimethylpropoxysilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of specialized equipment to maintain the required temperature and pressure, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Isocyanatopropyl)(dimethyl)propoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and carbon dioxide.
Condensation: Forms siloxane bonds with other silane compounds.
Addition Reactions: Reacts with nucleophiles such as amines and alcohols to form urethanes and urea derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often at room temperature.
Condensation: Other silane compounds, typically under acidic or basic conditions.
Addition Reactions: Amines or alcohols, often in the presence of a catalyst.
Major Products:
Hydrolysis: Silanols and carbon dioxide.
Condensation: Siloxane polymers.
Addition Reactions: Urethanes and urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Isocyanatopropyl)(dimethyl)propoxysilane is used as a coupling agent in the synthesis of advanced materials, enhancing the adhesion between organic and inorganic components .
Biology: In biological research, this compound is utilized for surface modification of biomaterials, improving their compatibility and functionality .
Industry: Industrially, this compound is employed in the production of coatings, adhesives, and sealants, providing enhanced durability and resistance .
Wirkmechanismus
The mechanism of action of (3-Isocyanatopropyl)(dimethyl)propoxysilane involves its reactivity with nucleophiles, leading to the formation of stable bonds. The isocyanate group reacts with amines and alcohols, forming urethane and urea linkages. These reactions are crucial for its role as a coupling agent, enhancing the mechanical properties and stability of composite materials .
Vergleich Mit ähnlichen Verbindungen
- (3-Isocyanatopropyl)triethoxysilane
- (3-Isocyanatopropyl)trimethoxysilane
- (3-Isocyanatopropyl)dimethoxymethylsilane
Uniqueness: (3-Isocyanatopropyl)(dimethyl)propoxysilane is unique due to its specific combination of isocyanate and silane groups, which provides a balance of reactivity and stability. This makes it particularly effective in applications requiring strong adhesion and durability .
Eigenschaften
CAS-Nummer |
143094-94-4 |
|---|---|
Molekularformel |
C9H19NO2Si |
Molekulargewicht |
201.34 g/mol |
IUPAC-Name |
3-isocyanatopropyl-dimethyl-propoxysilane |
InChI |
InChI=1S/C9H19NO2Si/c1-4-7-12-13(2,3)8-5-6-10-9-11/h4-8H2,1-3H3 |
InChI-Schlüssel |
XFUNGFUVTZWUKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCO[Si](C)(C)CCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)

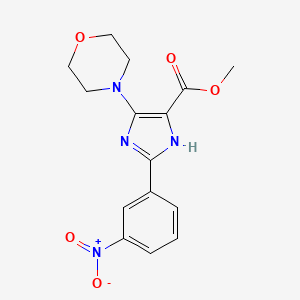
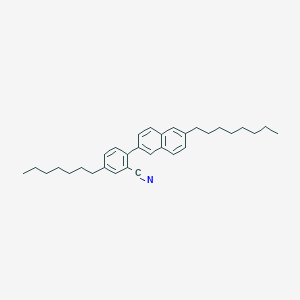
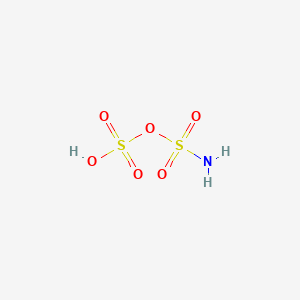
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)


![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)
